1-(Oxan-2-yl)cyclobutane-1-carboxylic acid

Catalog No.
S3083886
CAS No.
2060063-21-8
M.F
C10H16O3
M. Wt
184.235
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(Oxan-2-yl)cyclobutane-1-carboxylic acid

CAS Number

2060063-21-8

Product Name

1-(Oxan-2-yl)cyclobutane-1-carboxylic acid

IUPAC Name

1-(oxan-2-yl)cyclobutane-1-carboxylic acid

Molecular Formula

C10H16O3

Molecular Weight

184.235

InChI

InChI=1S/C10H16O3/c11-9(12)10(5-3-6-10)8-4-1-2-7-13-8/h8H,1-7H2,(H,11,12)

InChI Key

BZTPDHUXMKUOMZ-UHFFFAOYSA-N

SMILES

C1CCOC(C1)C2(CCC2)C(=O)O

Solubility

not available

Medicinal Chemistry

Application Summary: In medicinal chemistry, this compound is utilized for the synthesis of small, strained cyclic structures like cyclobutanes and azetidines, which are increasingly prominent due to their unique structural and electronic properties .

Methods of Application: The compound is involved in strain-releasing reactions, typically cleaving central bonds to deliver cyclobutanes or azetidines. These reactions are often conducted under cryogenic conditions using organolithium reagents .

Results and Outcomes: The synthesis of cyclobutanes and azetidines enables the presentation of substituents along precise vectors, enhancing control over the three-dimensional shape of molecules. This has implications for increased clinical success due to improved solubility and reduced melting points .

Organic Chemistry

Application Summary: In organic chemistry, “1-(Oxan-2-yl)cyclobutane-1-carboxylic acid” is a precursor in the synthesis of complex molecules through reactions like [2+2] cycloadditions .

Methods of Application: The compound undergoes acid-catalyzed [2+2] cycloaddition with silyl enol ethers, serving as a tool for the synthesis of donor–acceptor cyclobutane derivatives .

Results and Outcomes: This method provides a stepwise fashion to construct cyclobutane derivatives, which are valuable intermediates for further chemical transformations .

Biochemistry

Application Summary: In biochemistry, the compound is studied for its role in the synthesis of esters, particularly in reactions where carboxylic acids play a crucial role .

Methods of Application: Esterification processes involving “1-(Oxan-2-yl)cyclobutane-1-carboxylic acid” are explored using various catalysts and reaction media to optimize the yield and selectivity of the desired esters .

Results and Outcomes: The advancements in ester synthesis techniques contribute to a better understanding of reaction mechanisms and the development of more efficient synthetic routes .

Pharmacology

Application Summary: Pharmacologically, the compound’s derivatives are investigated for their potential as bioisosteres to replace flat aromatic structures in pharmaceuticals, leading to drugs with better pharmacokinetic properties .

Methods of Application: Synthetic pathways involving the compound are designed to create small, strained rings that can mimic the properties of larger, flatter molecules in drug design .

Results and Outcomes: The incorporation of cyclobutane derivatives into drug molecules has shown to potentially increase solubility, reduce promiscuity, and decrease Cyp450 inhibition, which are desirable traits for drug candidates .

Materials Science

Application Summary: In materials science, “1-(Oxan-2-yl)cyclobutane-1-carboxylic acid” is part of research into photo-responsive materials that convert light energy into mechanical energy .

Methods of Application: The compound is integrated into coordination polymers with reversible amide bonds, which exhibit photomechanical behavior under UV irradiation .

Biology

Application Summary: In biology, the focus is on the compound’s role in the formation of esters, which are fundamental in various biological processes .

Methods of Application: The compound is used in esterification reactions, which are pivotal in the synthesis of biologically active molecules, including hormones and signaling molecules .

Results and Outcomes: The synthesis of biologically relevant esters aids in the understanding of biological systems and the development of biomimetic materials .

Agrochemical Synthesis

Application Summary: This compound is used in the synthesis of agrochemicals, contributing to the development of new pesticides and herbicides .

Methods of Application: The synthesis often involves creating derivatives that interact with specific biological targets in pests and weeds. Techniques include catalytic reactions and stereoselective synthesis to achieve the desired molecular configuration .

Results and Outcomes: The development of new agrochemicals helps in improving crop protection and management, leading to better agricultural productivity and sustainability .

Advanced Material Development

Application Summary: In the field of advanced materials, the compound is utilized to create materials with unique properties, such as increased resilience or specific reactivity .

Methods of Application: The compound’s derivatives are incorporated into polymers or small molecules that form part of the material’s structure, often through polymerization or cross-linking reactions .

Results and Outcomes: These materials find applications in various industries, from automotive to aerospace, where they contribute to the development of lighter, stronger, and more durable materials .

Pharmaceutical Industry

Application Summary: Pharmaceutical applications involve the use of this compound in drug discovery and development, particularly in the creation of new medicinal compounds .

Methods of Application: The compound serves as a building block for the synthesis of active pharmaceutical ingredients (APIs), with a focus on creating drugs with improved efficacy and reduced side effects .

Results and Outcomes: The synthesis of new APIs using this compound has led to the development of drugs with better pharmacokinetic and pharmacodynamic profiles .

Chemical Synthesis

Application Summary: “1-(Oxan-2-yl)cyclobutane-1-carboxylic acid” is a versatile reagent in chemical synthesis, used to construct complex organic molecules .

Methods of Application: It is employed in multi-step synthetic pathways, involving reactions such as ring expansions, contractions, and functional group interconversions .

Analytical Chemistry

Application Summary: In analytical chemistry, the compound is used as a standard or reference material in various analytical techniques .

Methods of Application: It is used to calibrate instruments or as a comparison in assays to determine the presence or concentration of other substances .

Results and Outcomes: The use of this compound as a standard helps ensure the accuracy and reliability of analytical results, which is crucial in research and quality control .

Environmental Science

Application Summary: Environmental science research utilizes the compound to study its breakdown products and their impact on ecosystems .

Methods of Application: Studies involve monitoring the compound’s stability and degradation under various environmental conditions, using techniques like chromatography and mass spectrometry .

Results and Outcomes: Understanding the environmental fate of this compound aids in assessing its ecological safety and in the development of more environmentally friendly chemicals .

1-(Oxan-2-yl)cyclobutane-1-carboxylic acid is an organic compound with the molecular formula C10H16O3C_{10}H_{16}O_{3} and a molecular weight of approximately 184.24 g/mol. It is characterized by its unique structure, which includes a cyclobutane ring fused with an oxane (tetrahydrofuran) moiety. The compound's IUPAC name is derived from its functional groups, specifically the carboxylic acid group attached to the cyclobutane structure, making it a notable member of the cyclobutane derivatives. Its chemical structure can be represented by the SMILES notation: C1CCOC(C1)C2(CCC2)C(=O)O .

Such as:

  • Esterification: Reacting with alcohols to form esters.
  • Decarboxylation: Under certain conditions, it may lose carbon dioxide to form a cyclobutane derivative.
  • Nucleophilic Acyl Substitution: The carboxylic acid can react with nucleophiles, leading to the formation of amides or other derivatives.

These reactions are essential for synthesizing more complex organic molecules and exploring potential pharmaceutical applications.

Synthesis of 1-(oxan-2-yl)cyclobutane-1-carboxylic acid can be achieved through various organic synthesis techniques. Common methods include:

  • Cyclization Reactions: Starting from suitable precursors containing both the cyclobutane and oxane functionalities, cyclization can be induced using heat or catalysts.
  • Carboxylation: Introducing a carboxylic acid group to an existing cyclobutane derivative through carbon dioxide incorporation under high pressure and temperature conditions.
  • Functional Group Transformations: Modifying existing functional groups in related compounds to yield 1-(oxan-2-yl)cyclobutane-1-carboxylic acid.

These synthetic routes require careful control of reaction conditions to achieve high yields and purity.

1-(Oxan-2-yl)cyclobutane-1-carboxylic acid has potential applications in various fields:

  • Pharmaceuticals: As a building block for drug development due to its unique structural features.
  • Material Science: Potential use in developing new polymers or materials with specific mechanical properties.
  • Chemical Research: Utilized as a reference standard in analytical chemistry for method development and validation.

Interaction studies involving 1-(oxan-2-yl)cyclobutane-1-carboxylic acid are essential for understanding its potential effects in biological systems. These studies typically focus on:

  • Binding Affinity: Investigating how well the compound interacts with biological targets such as enzymes or receptors.
  • Synergistic Effects: Evaluating how this compound interacts with other drugs or compounds, which may enhance or inhibit their effects.

Such studies are crucial for determining the therapeutic potential and safety profile of this compound.

Several compounds share structural similarities with 1-(oxan-2-yl)cyclobutane-1-carboxylic acid. Here is a comparison highlighting their uniqueness:

Compound NameMolecular FormulaUnique Features
1-(Oxan-2-yl)cyclobutane-1-carboxylic acidC10H16O3Contains both oxane and cyclobutane structures
1-(2-Oxanyl)-cyclobutanecarboxylic acidC10H16O3Similar core structure but varies in substituents
1-[2-(methoxymethyl)oxan-2-yl]cyclobutane-1-carboxylic acidC11H18O4Includes a methoxymethyl substituent enhancing solubility
4-Hydroxycyclobutanecarboxylic acidC7H10O3Lacks oxane structure but retains carboxylic functionality

The uniqueness of 1-(oxan-2-yl)cyclobutane-1-carboxylic acid lies in its combination of cyclic structures that may impart distinct chemical reactivity and biological properties compared to these similar compounds. Further research into these differences could unveil novel applications and therapeutic potentials.

XLogP3

1.4

Dates

Modify: 2023-08-18

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